N-Succinyl-5-aminoimidazole-4-carboxamide Ribose

Descripción general

Descripción

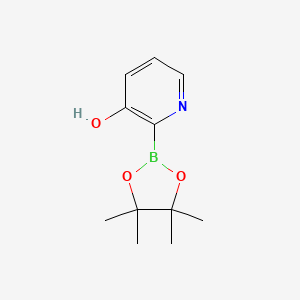

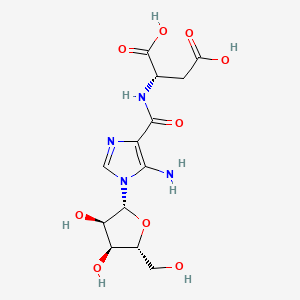

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose, also known as SAICAriboside, is a crucial intermediate in purine biosynthesis . It plays a vital role in the formation of DNA and RNA components like adenine and guanine . This compound holds significant value in biochemistry due to its involvement in multiple metabolic pathways and its versatile applications in laboratory settings . It is also used in the detection of adenylosuccinate lyase deficiency in infants and mice as it is seen as a significant indicator in autism diagnosis .

Molecular Structure Analysis

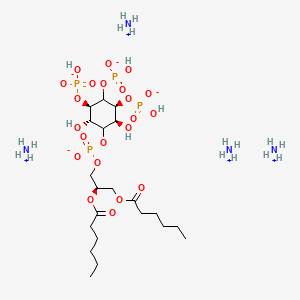

The empirical formula of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is C13H18N4O9 . Its molecular weight is 374.30 . More detailed structural analysis such as Proton NMR and Mass Spectrometric Analysis are typically used for determining its identity .Physical And Chemical Properties Analysis

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is a solid, white to beige compound . It has a melting point of 130-135 °C and is soluble in water . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Activation of Pyruvate Kinase Isoform M2 (PKM2)

This compound activates PKM2 in its dimeric form . PKM2 is a glycolytic enzyme isoform implicated in cancer. The activation of PKM2 by this compound demonstrates an important and unexpected enzymatic activity that likely plays a key role in cancer progression .

Protein Kinase Activity Induction

The compound induces protein kinase activity of PKM2, which is necessary for sustained proliferative signaling of cancer cells . This ligand-induced protein kinase activity from PKM2 directly couples cell proliferation with intracellular metabolic status .

Role in Metabolic Pathways

The compound holds significant value in biochemistry due to its involvement in multiple metabolic pathways . It plays a versatile role in laboratory settings .

Substrate for Enzymatic Purine Synthesis

It serves as a substrate for enzymatic purine synthesis, facilitating the production of adenine and guanine . These are crucial nucleotide building blocks for DNA and RNA .

Detection of Adenylosuccinate Lyase Deficiency

The compound is used in the detection of adenylosuccinate lyase deficiency in infants and mice . It is seen as a significant indicator in autism diagnosis .

Potential Target for Clinical Applications

Due to its significant role in altered cellular metabolism and growth of tumors, the compound may be a potential target for clinical applications .

Mecanismo De Acción

Target of Action

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose primarily targets the enzyme adenylosuccinate lyase (ASL or adenylosuccinase) which is responsible for metabolizing N-Succinyl-5-aminoimidazole-4-carboxamide Ribose to AICAR (ZMP) and adenylosuccinate (SAMP) to AMP .

Mode of Action

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose serves as a substrate for enzymatic purine synthesis, facilitating the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA .

Biochemical Pathways

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in multiple metabolic pathways. It is an intermediate in the inosine monophosphate (IMP) conserved pathway which is responsible for de novo purine biosynthesis in all organisms . Moreover, it acts as a substrate for the synthesis of purine derivatives, including adenosine monophosphate (AMP), a key energy source in the body .

Pharmacokinetics

It is known that it can lose its phosphate group leading to the appearance of a riboside known as succinylaminoimidazolecarboxamide riboside (saicariboside or saicar) in cerebrospinal fluid, in urine, and, to a lesser extent, in plasma .

Result of Action

The result of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose action is the production of adenine and guanine, crucial nucleotide building blocks for DNA and RNA . It also facilitates the production of adenosine monophosphate (AMP), a key energy source in the body .

Action Environment

The action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is influenced by environmental factors such as temperature and pH. It is heat sensitive and should be stored at a temperature of 2-8°C

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLTOHYNRQCLJ-ZZZDFHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711616 | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose | |

CAS RN |

17388-80-6 | |

| Record name | N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17388-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinylaminoimidazole carboxamide riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2,5,7,8-tetramethyl-2-[2-(4-benzyl-1-piperazinyl)ethyl]-2H-1-benzopyran-6-ol](/img/structure/B569504.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)

![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)

![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)